molecular formula C12H10ClNO3S B1336775 ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate CAS No. 886498-09-5

ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate

Cat. No.: B1336775
CAS No.: 886498-09-5
M. Wt: 283.73 g/mol
InChI Key: WAJKVDOLJBEHKS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Compounds with similar structures, such as arylpyrrole derivatives, have been found to have a unique mode of action . They interact with their targets, leading to changes that result in their biological activity.

Biochemical Pathways

It is known that similar compounds, such as dihydropyrimidinone (dhpm) derivatives, can interact with various biochemical pathways . These interactions can lead to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate may have similar effects.

Action Environment

It has been found that the biocatalytic activity of certain compounds can be enhanced by using biocompatible solvents . This suggests that the action of this compound may also be influenced by the environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiourea to form the intermediate 4-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-5-one. This intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-bromophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-(4-fluorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 4-(4-methylphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to specific targets .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJKVDOLJBEHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428317
Record name ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-09-5
Record name Ethyl 4-(4-chlorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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